molecular formula C5H7NO B1321923 Isocyanatocyclobutane CAS No. 5811-25-6

Isocyanatocyclobutane

Cat. No. B1321923
CAS RN: 5811-25-6
M. Wt: 97.12 g/mol
InChI Key: JDUJUPAGCBYIRR-UHFFFAOYSA-N
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Description

Isocyanatocyclobutane is a compound that can be synthesized through a series of reactions involving transition metal complexes. The process begins with the addition of isocyanides to carbene complexes of chromium or tungsten, leading to the formation of ketenimine complexes. These complexes undergo an intramolecular [2 + 2]-cycloaddition reaction to form cyclobutanimines, which are four-membered ring structures with high yields .

Synthesis Analysis

The synthesis of isocyanatocyclobutane derivatives involves a multi-step reaction starting with carbene complexes. The addition of isocyanides to these complexes results in ketenimine complexes, which then isomerize to form cyclobutanimines. The yields of these reactions are typically higher than 90%, indicating a highly efficient process. The structure of these compounds has been confirmed through crystal structure analysis, ensuring the accuracy of the synthetic route .

Molecular Structure Analysis

The molecular structure of the cyclobutanimines, which are closely related to isocyanatocyclobutane, has been elucidated through crystallography. This analysis confirms the formation of the four-membered ring and provides detailed insights into the arrangement of atoms within the molecule. Understanding the molecular structure is crucial for predicting the reactivity and properties of these compounds .

Chemical Reactions Analysis

Cyclobutanimines, once formed, can undergo further chemical reactions. For instance, they can react with pyridine, leading to the fragmentation of the four-membered ring and the formation of tetrahydroazulen-1-imine. This intermediate can then be hydrolyzed to yield a corresponding ketone. Additionally, these cyclobutanimines can be obtained through an independent route involving the photolysis of carbene complexes in the presence of carbon monoxide, showcasing the versatility of reactions that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanatocyclobutane derivatives are inferred from the reactions they undergo and the conditions required for these reactions. For example, the enantioselective intermolecular [2+2] photocycloadditions of isoquinolone, which is structurally similar to isocyanatocyclobutane, are carried out at low temperatures using a chiral hydrogen-bonding template. This process results in cyclobutane products with high regio-, diastereo-, and enantioselectivity, indicating that the physical properties of these compounds can be finely tuned through the reaction conditions and catalysts used .

Scientific Research Applications

Biological Pathways Targeted by Isocyanate

Isocyanatocyclobutane, as a part of the isocyanate group, has been studied for its effects on various biological pathways. Research using N-succinimidyl N-methylcarbamate (NSNM), a surrogate containing a functional isocyanate group, in yeast models has shown that isocyanates affect chromatin, DNA damage response, protein-ubiquitylation and chaperones, oxidative stress, the TOR pathway, and DNA repair processes. Isocyanates also act as epigenetic modifiers, influencing histone acetylation and adduct formation. They cause mitochondrial membrane potential increase and intracellular ROS levels, impacting cellular antioxidant defense systems (Azad, Singh, & Tomar, 2014).

Cyclobutane-Containing Alkaloids in Medicinal Chemistry

Cyclobutane-containing alkaloids, including natural and synthetic compounds from terrestrial and marine species, have been found to exhibit antimicrobial, antibacterial, anticancer, and other activities. Research has focused on the structures, origins, biosynthesis, photodimerization, and biological activities of these compounds (Dembitsky, 2007).

Role in Lung Diseases

Isocyanates, including isocyanatocyclobutane, are known for their association with a range of respiratory diseases. Studies have focused on understanding the molecular mechanisms behind this correlation, especially in the context of their commercial applications in the synthesis of products like paints, coatings, elastomers, and foams. These studies bridge clinical symptoms with molecular reactivity, enhancing the understanding of isocyanate-induced lung diseases (Kennedy & Brown, 1992).

Cyclobutanes in Drug Candidates

Cyclobutanes, which include isocyanatocyclobutane, have been increasingly used in medicinal chemistry due to their unique structural and chemical properties. They contribute to favorable drug properties, including metabolic stability, conformational restriction, and filling hydrophobic pockets [(van der Kolk, Janssen, Rutjes, & Blanco-Ania, 2022)](https://consensus.app/papers/cyclobutanes-small‐molecule-drug-candidates-kolk/1df4b8a7d97158199558d5fb10b891ff/?utm_source=chatgpt).

Mutagenic Action of Isocyanates

Isocyanates, including isocyanatocyclobutane, have been investigated for their mutagenic action. Studies using Salmonella typhimurium demonstrated that commonly used isocyanates like toluene diisocyanate (TDI) and 4,4'-methylene-diphenylisocyanate (MDI) are mutagenic, potentially posing a health hazard in industrial environments due to their widespread use (Andersen, Binderup, Kiel, Larsen, & Maxild, 1980).

Isocyanate-Induced DNA Damage and Stress Responses

Research has focused on the immunotoxic responses of isocyanates, including isocyanatocyclobutane, at the genomic level. Studies show that exposure to isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes, highlighting the molecular mechanisms of the immunotoxic consequences of isocyanate exposure (Mishra, Panwar, Bhargava, Gorantla, Jain, Banerjee, & Maudar, 2008).

Isocyanate Exposure and Pulmonary Diseases

The study of isocyanates also includes exploring their role in causing a variety of pulmonary diseases. This research is critical given the widespread use of isocyanates in the production of commercial products and the observed adverse respiratory symptoms associated with their exposure. Investigations aim to understand both immunologic and nonimmunologic mechanisms as causes of isocyanate-induced asthma (Bernstein, 1982).

Safety And Hazards

Isocyanates, including isocyanatocyclobutane, can cause irritation of skin and mucous membranes, chest tightness, and difficult breathing . They are classified as potential human carcinogens and are known to cause cancer in animals .

properties

IUPAC Name

isocyanatocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-4-6-5-2-1-3-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUJUPAGCBYIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608533
Record name Isocyanatocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocyanatocyclobutane

CAS RN

5811-25-6
Record name Isocyanatocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isocyanatocyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Effenberger, C Baumgartner… - … International Edition in …, 1989 - Wiley Online Library
The perrhenate‐catalyzed decomposition of α‐azidocarboxylate esters 1 with phosgene or diphosgene provides a simple approach to 2‐isocyanato‐2alkenoate esters 2. The latter …
Number of citations: 6 onlinelibrary.wiley.com
Y Yamashita, Y Kobayashi… - … International Edition in …, 1989 - Wiley Online Library
The quinonoid analogues of TTF are better electron donors than TTF itself. Their prototype 4 has now been synthesized for the first time. Wittig–Horner reaction of the dithiol derivative 1 …
Number of citations: 180 onlinelibrary.wiley.com
T Izawa, Y Ogino, S Nishiyama, S Yamamura, K Kato… - Tetrahedron, 1992 - Elsevier
(1R2R,3S)-1-Amino-2,3-bishydroxymethylcyclobutane derivatives (14, 15) have been synthesized enantioselectively by [2+3] formation of a cyclopentane ring from (−)-dimenthyl …
Number of citations: 11 www.sciencedirect.com

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